Aminopterinum natricum

Descripción

BenchChem offers high-quality Aminopterinum natricum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminopterinum natricum including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

7007-85-4 |

|---|---|

Fórmula molecular |

C19H18N8Na2O5 |

Peso molecular |

484.4 g/mol |

Nombre IUPAC |

disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2 |

Clave InChI |

USOUFAHHWNKDJC-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |

Secuencia |

XE |

Origen del producto |

United States |

A Technical Guide to the Inhibition Kinetics of Dihydrofolate Reductase by Aminopterin: Theory and Practical Application

Abstract

Aminopterin, the 4-amino derivative of folic acid, is a foundational molecule in the field of chemotherapy and a potent inhibitor of dihydrofolate reductase (DHFR).[1] As a critical enzyme in the folate metabolic pathway, DHFR is responsible for replenishing the cellular pool of tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[2][3] Its inhibition leads to the arrest of DNA synthesis and cell proliferation, making it a prime therapeutic target.[4][5] This technical guide provides an in-depth exploration of the inhibition kinetics of DHFR by aminopterin (as its sodium salt, aminopterinum natricum). We move beyond classical enzyme kinetics to address the specific challenges posed by aminopterin's character as a slow, tight-binding inhibitor.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a validated, practical workflow for the accurate determination of its inhibitory constants.

The Dihydrofolate Reductase (DHFR) System: A Cornerstone of Cellular Metabolism

Biological Role and Therapeutic Significance

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][8] This reaction is the sole cellular pathway for the de novo synthesis of THF, a vital one-carbon carrier required for the biosynthesis of purines, thymidylate, and several amino acids, including serine and methionine.[3][9] By maintaining the intracellular pool of reduced folates, DHFR directly supports DNA replication, RNA transcription, and protein synthesis.[5]

The central role of DHFR in cell proliferation makes it an outstanding target for therapeutic intervention, particularly in oncology.[10] Rapidly dividing cells, such as those found in tumors, have a high demand for nucleotide precursors and are thus exquisitely sensitive to the depletion of THF.[5] The inhibition of DHFR effectively starves these cells of the building blocks needed for replication, leading to cell cycle arrest and apoptosis.[11]

The DHFR Catalytic Mechanism

The catalytic cycle of DHFR is a well-characterized, multi-step process involving significant conformational changes.[2] The reaction follows a sequential kinetic mechanism where both the cofactor NADPH and the substrate DHF bind to the enzyme's active site to form a ternary complex.[4] The core chemical transformation involves the stereospecific transfer of a hydride ion from the C4 position of NADPH to the C6 position of the DHF pteridine ring, accompanied by protonation at the N5 position.[3][8] Key active site residues, such as Asp27 (in E. coli DHFR), play a crucial role in protonating the substrate, thereby facilitating hydride transfer.[3][12] The rate-limiting step in the steady-state turnover is typically the release of the product, THF.[8]

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Aminopterin: A Prototypical Tight-Binding Inhibitor

Mechanism of Action

Aminopterin is a structural analogue of folic acid and functions as a powerful competitive inhibitor of DHFR.[1][13] It binds to the same active site on the enzyme as the endogenous substrate, DHF, but with a significantly higher affinity.[1] This high-affinity binding effectively blocks the synthesis of THF, leading to the downstream metabolic consequences previously described.[13][14]

The Critical Distinction: Classical vs. Tight-Binding Inhibition

A core tenet of classical Michaelis-Menten kinetics is the assumption that the concentration of free inhibitor is approximately equal to the total inhibitor concentration added to the assay ([I]free ≈ [I]total). This holds true when the inhibitor concentration is much greater than the enzyme concentration ([I] >> [E]). However, for inhibitors with extremely high affinity, such as aminopterin, the dissociation constant (Ki) can be in the picomolar range, a concentration comparable to or even lower than the enzyme concentration used in a typical assay.[15][16][17]

This scenario defines tight-binding inhibition .[18][19] Under these conditions, a significant fraction of the inhibitor is bound to the enzyme, meaning [I]free is substantially lower than [I]total. This depletion of free inhibitor violates the core assumption of classical models, rendering analyses like the Lineweaver-Burk plot inaccurate and misleading, often producing nonlinear curves.[19] Consequently, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is no longer a true measure of inhibitor potency but becomes highly dependent on the enzyme concentration in the assay.[19]

Slow-Binding Kinetics

Further complicating the analysis, many antifolates, including aminopterin, exhibit slow-binding inhibition .[6] This behavior deviates from the simple rapid equilibrium model (E + I ⇌ EI). Instead, inhibition often proceeds via a two-step mechanism where an initial, rapidly formed enzyme-inhibitor complex (EI) undergoes a slow conformational change (isomerization) to a more stable, tightly bound complex (EI*).[6] This time-dependent increase in inhibition requires pre-incubation of the enzyme and inhibitor to ensure a true steady-state is reached before initiating the reaction.

Caption: Competitive, tight-binding inhibition of DHFR by Aminopterin.

Quantitative Kinetic Analysis

The Morrison Equation: The Gold Standard for Tight Binders

To accurately determine the Ki for a tight-binding inhibitor, it is essential to use a kinetic model that accounts for the depletion of free inhibitor. The Morrison equation for competitive inhibition is the appropriate model for this analysis.[19][20] It directly relates the inhibited reaction velocity (vi) to the total enzyme ([E]t), total inhibitor ([I]t), and substrate ([S]) concentrations, and the Michaelis constant (Km).

The equation is: vᵢ / v₀ = 1 - (([E]t + [I]t + Kᵢᵃᵖᵖ) - √(([E]t + [I]t + Kᵢᵃᵖᵖ)² - 4[E]t[I]t)) / (2[E]t)

Where:

-

vᵢ is the velocity in the presence of the inhibitor.

-

v₀ is the velocity in the absence of the inhibitor.

-

[E]t is the total active enzyme concentration.

-

[I]t is the total inhibitor concentration.

-

Kᵢᵃᵖᵖ is the apparent inhibition constant, which for a competitive inhibitor is defined as Kᵢ(1 + [S]/Km) .

This quadratic equation must be solved using non-linear regression analysis of the velocity data, which provides a direct and accurate determination of Kᵢᵃᵖᵖ, from which the true Ki can be calculated.[20]

Comparative Inhibitory Potency

Aminopterin is one of the most potent DHFR inhibitors known. Its Ki value is consistently reported in the low picomolar range. For context, its potency is often compared to methotrexate, another widely used antifolate. While often considered equipotent, some in vitro studies suggest aminopterin has a higher potency.[21][22]

| Compound | Parameter | Value | Organism/Cell Line | Reference(s) |

| Aminopterin | Ki | 3.7 pM | L1210 murine leukemia | [15][16][17] |

| Aminopterin | IC50 | 4.4 nM | CCRF-CEM cells (72h) | [15] |

| Methotrexate | IC50 | 78 nM (median) | Pediatric leukemia lines | [21] |

| Methotrexate | Ki | ~1000x > DHF | General | [21] |

| Note: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentration, incubation time) and should be interpreted with caution, especially for tight-binding inhibitors. Ki is the more reliable measure of intrinsic affinity.[7] |

Experimental Protocol: Determining Aminopterin-DHFR Inhibition Kinetics

This section provides a validated, step-by-step workflow for the kinetic characterization of aminopterin. The causality for this specific protocol design is to rigorously address the challenges of tight-binding inhibition.

Principle of the Assay

The activity of DHFR is monitored using a continuous spectrophotometric assay. The assay quantifies the conversion of DHF and NADPH to THF and NADP+. The reaction progress is followed by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH (molar extinction coefficient ε₃₄₀ = 6220 M⁻¹cm⁻¹).[23][24][25]

Materials and Reagents

-

Enzyme: Recombinant Human Dihydrofolate Reductase (DHFR)

-

Inhibitor: Aminopterin Sodium Salt (Aminopterinum Natricum)

-

Substrate: 7,8-Dihydrofolic Acid (DHF)

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT.

-

Equipment: Temperature-controlled UV-Vis spectrophotometer or microplate reader, quartz cuvettes or UV-transparent 96-well plates.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Assay Buffer: Prepare and adjust pH to 7.5 at the desired assay temperature (e.g., 25°C).

-

NADPH Stock (10 mM): Dissolve NADPH in assay buffer. Determine the precise concentration spectrophotometrically at 340 nm. Aliquot and store at -80°C.

-

DHF Stock (5 mM): Dissolve DHF in assay buffer containing 10 mM β-mercaptoethanol to prevent oxidation. Protect from light. Prepare fresh daily.

-

Aminopterin Stock (1 mM): Dissolve aminopterin sodium in a small amount of 10 mM NaOH, then dilute with assay buffer. Create a serial dilution series for the assay, typically from nM to pM range.

-

Enzyme Solution: Dilute recombinant DHFR in cold assay buffer to the desired working concentration (e.g., 5-10 nM). Keep on ice.

Step 2: Determination of Active Enzyme Concentration ([E]t)

-

Causality: The Morrison equation requires an accurate value for the concentration of active enzyme, not just total protein. This is a critical, self-validating step.

-

Protocol: Perform a titration experiment. In the assay buffer with saturating NADPH, add a fixed, low concentration of DHF. Titrate this reaction with increasing concentrations of aminopterin, from 0 to a concentration approximately 2-fold higher than the estimated enzyme concentration. Plot the steady-state velocity against [Aminopterin]. The x-intercept of the linear portion of this plot provides a highly accurate measurement of the active enzyme concentration, [E]t.[19]

Step 3: Determination of Km for DHF

-

Set up reactions with a fixed concentration of DHFR (e.g., 5 nM) and a saturating concentration of NADPH (e.g., 100 µM).

-

Vary the concentration of DHF across a range (e.g., 0.5 µM to 50 µM).

-

Measure the initial velocity (ΔA₃₄₀/min) for each concentration.

-

Fit the velocity vs. [DHF] data to the Michaelis-Menten equation to determine Vmax and Km.

Step 4: Determination of Ki for Aminopterin

-

Pre-incubation: In each well/cuvette, combine the assay buffer, DHFR enzyme (at the determined active concentration, e.g., 5 nM), NADPH (e.g., 100 µM), and varying concentrations of aminopterin (from 0 pM to ~5-10 nM).

-

Justification: Incubate this mixture for a defined period (e.g., 30 minutes) at the assay temperature. This step is crucial to allow the slow-binding inhibitor to reach equilibrium (formation of the EI* complex).[6]

-

Initiation: Initiate the reaction by adding DHF at a fixed concentration (ideally close to its Km value, as determined in Step 3).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes. Calculate the initial velocity for each inhibitor concentration.

-

Data Analysis: Plot the inhibited velocity (vᵢ) versus the total inhibitor concentration ([I]t). Perform a non-linear regression fit of this data to the Morrison equation (Section 3.1) using appropriate software (e.g., GraphPad Prism, R) to solve for Kᵢᵃᵖᵖ.

-

Calculate Ki: Use the relationship Kᵢᵃᵖᵖ = Kᵢ(1 + [S]/Km) to calculate the final Ki value.

Experimental Workflow Visualization

Caption: Experimental workflow for determining the Ki of Aminopterin.

Conclusion

Aminopterin stands as a paradigm of a potent, competitive, slow, and tight-binding enzyme inhibitor. Its picomolar affinity for dihydrofolate reductase necessitates a departure from classical kinetic analysis. An accurate characterization of its inhibition profile is not merely an academic exercise; it is fundamental to understanding its pharmacological activity and developing next-generation antifolates. The successful determination of the inhibition constant (Ki) hinges on a methodologically sound approach that acknowledges and corrects for the realities of tight-binding interactions. The use of the Morrison equation, coupled with a rigorous experimental design that includes the precise determination of active enzyme concentration and sufficient pre-incubation times, provides a self-validating system for generating reliable and reproducible kinetic data. This guide provides the theoretical framework and a practical, field-proven protocol to empower researchers in their study of this important therapeutic agent.

References

-

Aminopterin - Wikipedia. (Source provides general information on aminopterin's mechanism as a DHFR inhibitor and its history.) [Link]

-

Dihydrofolate reductase - Wikipedia. (Source describes the function, mechanism, and structure of the DHFR enzyme.) [Link]

-

Bennett, E. M., et al. (2009). Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography. PNAS. (Source details the catalytic mechanism and intermediates.) [Link]

-

Fierke, C. A., Johnson, K. A., & Benkovic, S. J. (1987). Catalytic mechanism of the dihydrofolate reductase reaction as determined by pH studies. Biochemistry. (Source provides details on the role of pH and key residues in catalysis.) [Link]

-

Magalhães, L. G., et al. (2012). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PLoS ONE. (Source describes the sequential kinetic mechanism of DHFR.) [Link]

-

Mas-Grau, M., et al. (2006). Catalytic Mechanism of Dihydrofolate Reductase Enzyme. A Combined Quantum-Mechanical/Molecular-Mechanical Characterization of Transition State Structure for the Hydride Transfer Step. Journal of the American Chemical Society. (Source provides a detailed look at the hydride transfer step.) [Link]

-

Bertino, J. R., et al. (1962). A Direct Assay for Dihydrofolate Reductase in Human Leukocytes. Blood. (Source describes a direct spectrophotometric assay for DHFR.) [Link]

-

Tian, W. X., & Tsou, C. L. (1982). A simple method for determining kinetic constants of slow, tight-binding inhibition. Biochemistry. (Source describes methods for analyzing slow, tight-binding inhibitors.) [Link]

-

Aminopterin | 54-62-6 | DC Chemicals. (Source provides a specific Ki value for aminopterin.) [Link]

-

Coderre, J. A., et al. (1983). Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Biochemical Pharmacology. (Source describes the slow-binding inhibition mechanism for antifolates.) [Link]

-

Sirotnak, F. M., & Donsbach, R. C. (1972). Uptake of Methotrexate, Aminopterin, and Methasquin and Inhibition of Dihydrofolate Reductase and of DNA Synthesis in Mouse Small Intestine. Cancer Research. (Source compares the in vivo effects and potency of aminopterin and methotrexate.) [Link]

-

Ercikan-Abali, E. A., et al. (1993). Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. Analytical Biochemistry. (Source provides details on spectrophotometric assays for DHFR.) [Link]

-

Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry. (Source details the use of the Morrison equation and assay design for tight-binding inhibitors.) [Link]

-

Sirotnak, F. M., & Donsbach, R. C. (1972). Uptake of Methotrexate, Aminopterin, and Methasquin and Inhibition of Dihydrofolate Reductase and of DNA Synthesis in Mouse Small Intestine. Cancer Research. (Source compares potency and duration of action of antifolates.) [Link]

-

Kuzmic, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. Analytical Biochemistry. (Source explains the definition and challenges of tight-binding inhibitors.) [Link]

-

Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart. (Source describes the biological role of DHFR and assay principles.) [Link]

-

Gunter, W. B., et al. (1997). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. (Source describes a microplate-based DHFR assay.) [Link]

-

Aminopterin - Inxight Drugs. (Source provides a summary of aminopterin's properties and history.) [Link]

-

Rosowsky, A., et al. (1982). Methotrexate Analogues. 26. Inhibition of Dihydrofolate Reductase and Folylpolyglutamate Synthetase Activity and in Vitro Tumor Cell Growth. Journal of Medicinal Chemistry. (Source discusses structure-activity relationships of antifolates.) [Link]

-

Definition of aminopterin - NCI Drug Dictionary. (Source provides a concise definition of aminopterin's mechanism.) [Link]

-

Kuzmic, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. Semantic Scholar. (Source provides an accessible version of the paper on tight-binding kinetics.) [Link]

-

Copeland, R. A. (2016). Tight Binding Inhibition. Basicmedical Key. (Source provides a textbook-level explanation of tight-binding inhibition and the Morrison equation.) [Link]

-

Peters, G. J., & Jansen, G. (1999). Cancer research: from folate antagonism to molecular targets. Cancer Chemotherapy and Pharmacology. (Source discusses the history and importance of antifolates in cancer research.) [Link]

-

Aminopterin, First Studied in 1948, Appears Poised for Comeback in ALL. CancerNetwork. (Source discusses the renewed interest in aminopterin and its potency relative to methotrexate.) [Link]

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. (Source provides information on inhibitor screening kits.) [Link]

-

Blakley, R. L., & Cocco, L. (1985). Substrate and inhibitor complexes of dihydrofolate reductase from amethopterin-resistant L1210 cells. Biochemistry. (Source provides additional context on inhibitor complexes.) [Link]

-

Szedlacsek, S. E., & Duggleby, R. G. (1995). Application of the "kobs" method for the study of tight-binding reversible inhibitors. Methods in Enzymology. (Source discusses kinetic methods for slow-binding inhibitors.) [Link]

-

Kuzmič, P., Ng, K. Y., & Heath, T. D. (1992). Mixtures of Tight-Binding Enzyme Inhibitors. Kinetic Analysis by a Recursive Rate Equation. Analytical Biochemistry. (Source discusses advanced kinetic analysis for multiple tight-binding inhibitors.) [Link]

Sources

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

- 12. Catalytic mechanism of the dihydrofolate reductase reaction as determined by pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

- 14. Aminopterin [drugs.ncats.io]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Aminopterin|54-62-6|COA [dcchemicals.com]

- 18. biokin.com [biokin.com]

- 19. 7: Tight Binding Inhibition | Basicmedical Key [basicmedicalkey.com]

- 20. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. cancernetwork.com [cancernetwork.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Aminopterin Sodium

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of aminopterin sodium, a potent antifolate agent with significant applications in biomedical research and a historical role in chemotherapy. The document elucidates the molecule's intricate molecular structure, key chemical properties, and the causal relationships that govern its biological activity. By integrating data from authoritative sources, this guide offers field-proven insights into its mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, structure-activity relationships, and detailed experimental protocols for its analysis. This resource is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the effective and reliable use of aminopterin sodium in their work.

Molecular Structure and Identification

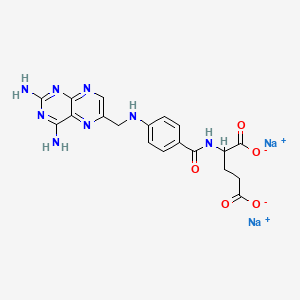

Aminopterin sodium is the disodium salt of aminopterin, a synthetic derivative of pterin and a 4-amino analog of folic acid.[1][2] Its molecular structure is fundamental to its biological function and is characterized by three key moieties: a pteridine ring, a p-aminobenzoyl group, and an L-glutamic acid residue.[3]

1.1. Chemical Identity

| Identifier | Value |

| IUPAC Name | disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

| Chemical Formula | C₁₉H₁₈N₈Na₂O₅ |

| Molecular Weight | 484.38 g/mol |

| CAS Number | 58602-66-7 |

| Parent Compound (Aminopterin) CAS | 54-62-6 |

1.2. Structural Elucidation

The core of aminopterin's structure is the pteridine bicyclic system, which is conjugated to a p-aminobenzoyl group via a methylene bridge. This, in turn, is linked to an L-glutamic acid moiety through an amide bond. The key distinction from its endogenous counterpart, folic acid, is the substitution of a hydroxyl group with an amino group at the C4 position of the pteridine ring. This seemingly minor alteration is the primary determinant of its potent biological activity.[3]

Caption: Molecular structure of Aminopterin Sodium.

Chemical Properties

A thorough understanding of the chemical properties of aminopterin sodium is crucial for its handling, formulation, and application in experimental settings.

2.1. Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Yellow to orange-yellow crystalline powder or needles. | [4] |

| Melting Point | ~225 °C (decomposes) | [5] |

| pKa | 5.5 (uncertain) | [5] |

| Solubility | Moderately soluble in water. Slightly soluble in ethanol. Soluble in 2 M NaOH (50 mg/mL). Insoluble in non-polar organic solvents. | [4][6][7] |

| Stability | Sensitive to light and heat. Aqueous solutions are particularly susceptible to photodegradation. Recommended to store the solid at -20°C and aqueous solutions for no more than one day. | [1][8] |

2.2. Stability and Degradation

Aminopterin sodium is susceptible to degradation, primarily through photodegradation and to a lesser extent, thermal degradation.[1][8] The primary mechanism of photodegradation is believed to be the cleavage of the C9-N10 methylene-anilino bond, which is analogous to the photolysis of folic acid.[8] This degradation leads to a loss of biological activity as the structural integrity required for binding to DHFR is compromised.

Degradation can be monitored by changes in the ultraviolet (UV) absorption spectrum.[8] For optimal stability, aminopterin sodium should be stored in a dry, dark place at -20°C.[6] Stock solutions in DMSO can be stored for up to a year at -80°C if aliquoted to avoid repeated freeze-thaw cycles.[8] Aqueous solutions should be prepared fresh before use and protected from light.[8]

Mechanism of Action and Structure-Activity Relationship

3.1. Inhibition of Dihydrofolate Reductase (DHFR)

Aminopterin sodium exerts its biological effects as a potent competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][9] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3]

By binding to the active site of DHFR with high affinity, aminopterin blocks the synthesis of THF.[1] This leads to a depletion of the nucleotide precursors necessary for DNA and RNA synthesis, ultimately resulting in the inhibition of cell proliferation and cell death.[1] The binding of aminopterin to human DHFR is characterized by a very low inhibition constant (Ki) of 3.7 pM, indicating extremely tight binding.[9]

Caption: Mechanism of DHFR inhibition by Aminopterin Sodium.

3.2. Structure-Activity Relationship (SAR)

The potent inhibitory activity of aminopterin is a direct consequence of its specific structural features:

-

Pteridine Ring and the 4-Amino Group: The 2,4-diaminopteridine ring is crucial for high-affinity binding to the active site of DHFR. The 4-amino group, in particular, forms critical hydrogen bonds with the enzyme that are not possible with the 4-hydroxyl group of folic acid, dramatically increasing its binding affinity.[3]

-

p-Aminobenzoyl Moiety: This linker region correctly positions the pteridine ring and the glutamate tail within the enzyme's active site.

-

L-Glutamate Tail: The glutamate moiety contributes to the binding affinity and is essential for the intracellular polyglutamylation of aminopterin by the enzyme folylpolyglutamate synthetase.[4] Polyglutamylated forms are retained more effectively within the cell and exhibit prolonged inhibitory activity.

Experimental Protocols

4.1. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of aminopterin sodium. Method optimization may be required for specific matrices.

4.1.1. Materials and Reagents

-

Aminopterin sodium reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid (or other suitable acid for pH adjustment)

-

Deionized water

-

Primesep 100 column (4.6 x 150 mm, 5 µm, 100 Å) or equivalent C18 column[10][11]

4.1.2. Instrumentation

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

4.1.3. Chromatographic Conditions

| Parameter | Condition |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å |

| Mobile Phase | A: Ammonium formate buffer (e.g., 50 mM, pH 3.0) B: Acetonitrile |

| Gradient | Example: 10-60% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Injection Volume | 5 µL |

4.1.4. Procedure

-

Standard Preparation: Accurately weigh and dissolve the aminopterin sodium reference standard in a suitable solvent (e.g., mobile phase A or a dilute basic solution, followed by dilution in mobile phase A) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation: Prepare the sample by dissolving it in a suitable solvent and filtering through a 0.45 µm filter to remove particulate matter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the aminopterin peak versus the concentration of the standards. Determine the concentration of aminopterin in the samples from the calibration curve.

Caption: Experimental workflow for HPLC analysis.

4.2. Characterization by UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for the qualitative and quantitative analysis of aminopterin sodium.

4.2.1. Materials and Reagents

-

Aminopterin sodium

-

0.1 M Sodium hydroxide (NaOH)

-

Quartz cuvettes

4.2.2. Instrumentation

-

UV-Visible spectrophotometer

4.2.3. Procedure

-

Sample Preparation: Dissolve a known amount of aminopterin sodium in 0.1 M NaOH to prepare a stock solution. Dilute as necessary to obtain an absorbance within the linear range of the instrument.

-

Spectral Scan: Scan the sample solution from approximately 200 to 400 nm to obtain the UV-Vis spectrum.

-

Analysis: Aminopterin in 0.1 M NaOH exhibits characteristic absorption maxima at approximately 261 nm, 282 nm, and 373 nm.[4]

-

Quantification: A calibration curve can be prepared by measuring the absorbance of a series of standard solutions at one of the absorption maxima. The concentration of an unknown sample can then be determined using the Beer-Lambert law.

Conclusion

Aminopterin sodium remains a molecule of significant interest in biomedical research due to its potent and well-characterized mechanism of action. This guide has provided a detailed overview of its molecular structure, key chemical properties, and the scientific principles underlying its function as a dihydrofolate reductase inhibitor. The experimental protocols outlined herein offer a validated framework for the reliable analysis of this compound. A thorough understanding of these technical aspects is paramount for any researcher or drug development professional working with aminopterin sodium, ensuring both the integrity of experimental outcomes and the safety of its handling.

References

-

Aminopterin - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

-

Aminopterin Sodium | C19H18N8Na2O5 | CID 169370 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

-

Aminopterin | C19H20N8O5 | CID 169371 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

-

aminopterin - ClinPGx. (n.d.). Retrieved March 26, 2026, from [Link]

-

HPLC Method for Analysis of Aminopterin on Primesep 100 Column. (2023). SIELC Technologies. Retrieved from [Link]

-

HPLC Method for Separation of Folic Acid and Aminopterin on Primesep 100 Column. (n.d.). AugustaChrom. Retrieved from [Link]

Sources

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. synthetic (organic), ≥97% (TLC), dihydrofolate reductase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. Aminopterin CAS#: 54-62-6 [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 氨基蝶呤 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. hplc-shop.de [hplc-shop.de]

- 11. hplc-shop.de [hplc-shop.de]

An In-Depth Technical Guide to the Cellular Uptake Mechanisms of Aminopterinum Natricum in Mammalian Cells

For researchers, scientists, and drug development professionals, a comprehensive understanding of how a therapeutic agent enters its target cell is paramount. This guide provides a detailed exploration of the cellular uptake mechanisms of aminopterinum natricum (the sodium salt of aminopterin), a potent antifolate agent with historical and renewed interest in clinical applications.[1][2][3][4] We will delve into the primary transport systems, their molecular characteristics, and the experimental methodologies required to elucidate their contributions to aminopterin's cellular accumulation.

Introduction: The Significance of Aminopterin and Its Cellular Entry

Aminopterin, a 4-amino derivative of folic acid, was one of the first chemotherapeutic agents to induce remission in childhood leukemia.[1][2][3] Its mechanism of action relies on the potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotide precursors for DNA, RNA, and protein synthesis.[1][3][5] The efficacy of aminopterin is intrinsically linked to its ability to accumulate within target cells to a concentration sufficient to inhibit DHFR. Therefore, a thorough understanding of its transport mechanisms is crucial for optimizing its therapeutic use and overcoming potential resistance.[6][7][8]

This guide will focus on the three primary pathways responsible for aminopterin uptake in mammalian cells: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptors (FRs). We will also briefly discuss the potential roles of other transporters, such as Organic Anion Transporters (OATs) and ATP-binding cassette (ABC) transporters, in the cellular disposition of aminopterin.

The Major Players: Primary Transporters of Aminopterin

The cellular uptake of aminopterin is a complex process mediated by several distinct transport systems, each with its own unique characteristics and regulatory mechanisms.

The Reduced Folate Carrier (RFC/SLC19A1)

The Reduced Folate Carrier is ubiquitously expressed in mammalian tissues and is considered the major transport system for folates and antifolates at physiological pH.[9][10]

-

Mechanism: RFC operates as an anion exchanger, mediating the uptake of folates in exchange for intracellular organic phosphates.[10][11][12]

-

pH Dependence: Optimal transport via RFC occurs at a neutral pH of 7.4.[11][13]

-

Substrate Specificity: RFC has a high affinity for reduced folates and antifolates like methotrexate and aminopterin.[9][11] In fact, studies have shown that aminopterin is accumulated more efficiently by RFC than methotrexate.[14][15]

-

Clinical Relevance: Alterations in RFC expression or function are a well-documented mechanism of resistance to antifolate drugs.[8][9][16]

The Proton-Coupled Folate Transporter (PCFT/SLC46A1)

Discovered more recently, the Proton-Coupled Folate Transporter plays a crucial role in intestinal folate absorption and is also found to be overexpressed in certain tumors.[17][18]

-

Mechanism: PCFT is a proton symporter, utilizing the proton gradient to drive the uphill transport of folates and antifolates into the cell.[11][17]

-

pH Dependence: This transporter functions optimally in acidic environments, with a pH optimum of around 5.5.[13][17] This characteristic is particularly relevant in the acidic microenvironment of solid tumors.[17][18]

-

Substrate Specificity: PCFT transports a broad range of folates and antifolates, including aminopterin.[17] It exhibits a high degree of stereoselectivity, favoring the L-isomers of antifolates.[17][19]

-

Clinical Relevance: The overexpression of PCFT in some cancers presents an opportunity for targeted drug delivery, and its role in hereditary folate malabsorption highlights its physiological importance.[11][17][18]

Folate Receptors (FRs)

Folate Receptors, particularly FRα and FRβ, are high-affinity folate binding proteins that mediate cellular uptake via endocytosis.[10][20][21][22]

-

Mechanism: FRs bind to folates and antifolates on the cell surface with high affinity. The receptor-ligand complex is then internalized into the cell through endosomes.[10][21][22] The acidic environment of the endosome facilitates the release of the ligand, which can then be transported into the cytoplasm.[21]

-

pH Dependence: The binding of ligands to FRs is optimal at neutral pH, while the release within the endosome is pH-dependent.[21]

-

Substrate Specificity: FRs have a very high affinity for folic acid and its derivatives, including aminopterin.[10][23]

-

Clinical Relevance: FRα is overexpressed in several cancers, making it an attractive target for cancer therapy and diagnostic imaging.[10][20][22]

Experimental Protocols for Studying Aminopterin Uptake

A multi-faceted experimental approach is necessary to accurately characterize the cellular uptake of aminopterin. The following protocols provide a framework for these investigations.

Cell Culture and Maintenance

The choice of cell line is critical and should be guided by the specific research question. For general uptake studies, cell lines with well-characterized folate transporter expression are recommended.

-

Recommended Cell Lines:

-

HeLa cells: Express both RFC and PCFT.

-

Caco-2 cells: A human colon adenocarcinoma cell line that can be differentiated to form a polarized monolayer, useful for studying transport across epithelial barriers.[24]

-

L1210 cells: A murine leukemia cell line that has been historically used in antifolate transport studies.[21]

-

Engineered cell lines: Cells transfected to overexpress a specific transporter (e.g., PCFT-HEK293 cells) are invaluable for studying the function of a single transport system in isolation.[19]

-

-

Culture Conditions: Cells should be maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2. It is crucial to use folate-replete or folate-deficient media depending on the experimental design to avoid competition for uptake.

Cellular Uptake Assay (Radiolabeled Substrate)

This protocol describes a fundamental method for measuring the accumulation of aminopterin in cultured cells using a radiolabeled tracer.

-

Materials:

-

[3H]-Aminopterin or [14C]-Aminopterin

-

Cultured mammalian cells

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate transport buffer, adjusted to the desired pH.[25]

-

Ice-cold phosphate-buffered saline (PBS)

-

0.1% Triton X-100 or 0.1 M NaOH for cell lysis.[25]

-

Scintillation cocktail and liquid scintillation counter.[25]

-

-

Procedure:

-

Seed cells in 24- or 48-well plates and grow to 80-90% confluency.

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (pH 7.4 for RFC and FR studies, pH 5.5 for PCFT studies).

-

Pre-incubate the cells in the transport buffer for 15-30 minutes at 37°C.[25]

-

Initiate the uptake by adding the transport buffer containing a known concentration of radiolabeled aminopterin. For kinetic studies, a range of concentrations will be used.

-

Incubate for a predetermined time (e.g., 1, 5, 10, 30 minutes). It is important to measure initial uptake rates, so shorter time points are often necessary.

-

Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.1% Triton X-100 or 0.1 M NaOH.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

-

Data Analysis: The uptake is typically expressed as pmol or nmol of aminopterin per mg of protein per unit of time.

Kinetic Analysis of Transport

To determine the kinetic parameters of transport (Km and Vmax), the initial rate of uptake is measured at various substrate concentrations.

-

Procedure:

-

Follow the cellular uptake assay protocol.

-

Use a range of aminopterin concentrations that bracket the expected Km value.

-

Measure the uptake at an early time point where the relationship between uptake and time is still linear.

-

Plot the initial uptake rate (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) using non-linear regression software (e.g., GraphPad Prism).[26]

-

-

Interpretation:

-

Km (Michaelis constant): Represents the substrate concentration at which the transport rate is half of Vmax. A lower Km indicates a higher affinity of the transporter for the substrate.

-

Vmax (maximum velocity): Represents the maximum rate of transport when the transporter is saturated with the substrate.

-

Inhibition Studies to Differentiate Transport Pathways

Inhibition studies are essential for dissecting the relative contribution of each transporter to the overall uptake of aminopterin.

-

Procedure:

-

Follow the cellular uptake assay protocol.

-

Co-incubate the cells with radiolabeled aminopterin and a known inhibitor of a specific transporter.

-

For example, to inhibit RFC, a high concentration of unlabeled methotrexate can be used. To inhibit PCFT, changes in pH can be employed, or specific inhibitors if available. For FRs, a high concentration of folic acid can be used as a competitive inhibitor.

-

Measure the uptake of radiolabeled aminopterin in the presence and absence of the inhibitor.

-

Calculate the percentage of inhibition.

-

Quantification of Transporter Expression

Correlating transport activity with transporter expression levels is crucial for a comprehensive understanding.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of RFC (SLC19A1), PCFT (SLC46A1), and FRs (FOLR1, FOLR2).

-

Western Blotting: To quantify the protein levels of the transporters. This requires specific antibodies against each transporter.

-

Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of the transporters.

-

Flow Cytometry: To quantify the cell surface expression of the transporters, particularly useful for folate receptors.

Visualizing the Pathways and Workflows

Diagrams are indispensable tools for conceptualizing complex biological processes and experimental designs.

Caption: Major cellular uptake pathways for aminopterinum natricum.

Caption: Experimental workflow for a radiolabeled cellular uptake assay.

Data Summary and Interpretation

The following table summarizes the key characteristics of the primary aminopterin transporters.

| Transporter | Gene Name | Mechanism | Optimal pH | Affinity for Aminopterin |

| Reduced Folate Carrier (RFC) | SLC19A1 | Anion Exchange | 7.4 | High |

| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | H+ Symport | 5.5 | High |

| Folate Receptors (FRα/β) | FOLR1/2 | Endocytosis | Neutral (for binding) | Very High |

Beyond the Primary Pathways: Other Potential Transporters

While RFC, PCFT, and FRs are the main conduits for aminopterin entry, other transporters may also play a role, particularly in specific tissues or in the context of drug resistance.

-

Organic Anion Transporters (OATs): Some studies have shown that aminopterin can be a substrate for OAT1 (SLC22A6) and OAT3 (SLC22A8), which are primarily expressed in the kidney and brain.[27][28] These transporters may be more relevant for the systemic clearance and distribution of aminopterin rather than its uptake into tumor cells.

-

ATP-Binding Cassette (ABC) Transporters: This superfamily of transporters, including P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Proteins (MRPs), are typically involved in drug efflux and are a major cause of multidrug resistance.[29] While not directly involved in uptake, their activity can significantly impact the net intracellular accumulation of aminopterin.

Conclusion and Future Directions

The cellular uptake of aminopterinum natricum is a multifaceted process orchestrated by a series of specialized transporters. A comprehensive understanding of these mechanisms is not only of fundamental biological interest but also has significant implications for the clinical use of this and other antifolate drugs. By employing the experimental strategies outlined in this guide, researchers can dissect the contributions of each transport pathway, investigate mechanisms of drug resistance, and ultimately, devise strategies to enhance the therapeutic efficacy of aminopterin.

Future research should focus on the development of more specific inhibitors for each transporter to allow for a more precise delineation of their respective roles. Furthermore, investigating the regulation of these transporters in different cancer types and in response to therapeutic interventions will be crucial for personalizing antifolate therapy.

References

-

Matherly, L. H., & Goldman, I. D. (2003). The reduced folate carrier (RFC) or SLC19A1: a paradigm of a major facilitator superfamily mammalian nutrient transporter. Vitamins and Hormones, 66, 331-377. [Link]

-

Zhao, R., & Goldman, I. D. (2013). Biology and therapeutic applications of the proton-coupled folate transporter. Expert Opinion on Drug Metabolism & Toxicology, 9(11), 1437-1454. [Link]

-

Assaraf, Y. G. (2007). The role of the proton-coupled folate transporter (PCFT) in the tissue-specific transport of folates and antifolates. Drug Resistance Updates, 10(4-5), 153-164. [Link]

-

Zhao, R., Matherly, L. H., & Goldman, I. D. (2009). The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption. Molecular Aspects of Medicine, 30(1-2), 67-76. [Link]

-

Inoue, K., et al. (2009). Stereoselective transport of amethopterin enantiomers by the proton-coupled folate transporter. Journal of Pharmacy and Pharmaceutical Sciences, 12(3), 329-335. [Link]

-

Nakashima, T., et al. (2007). Transport of aminopterin by human organic anion transporters hOAT1 and hOAT3: Comparison with methotrexate. Biological and Pharmaceutical Bulletin, 30(11), 2199-2202. [Link]

-

Cheung, A., et al. (2016). Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age. Expert Opinion on Drug Delivery, 13(5), 769-782. [Link]

-

Fischer, G. A. (1962). Defective transport of amethopterin (methotrexate) as a mechanism of resistance to the antimetabolite in L5178Y leukemic cells. Biochemical Pharmacology, 11, 1233-1234. [Link]

-

Kane, M. A., & Waxman, S. (1989). Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition. Proceedings of the National Academy of Sciences, 86(16), 6003-6007. [Link]

-

Matherly, L. H., & Goldman, I. D. (2003). Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter. Vitamins and Hormones, 66, 331-377. [Link]

-

Uwai, Y., et al. (2007). Transport of Aminopterin by Human Organic Anion Transporters hOAT1 and hOAT3: Comparison with Methotrexate. Biological & Pharmaceutical Bulletin, 30(11), 2199-2202. [Link]

-

Hakala, M. T. (1965). On the role of drug penetration in amethopterin resistance of Sarcoma-180 cells in vitro. Biochimica et Biophysica Acta (BBA) - General Subjects, 102(2), 198-208. [Link]

-

Cole, P. D., et al. (2005). Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia. Clinical Cancer Research, 11(22), 8089-8096. [Link]

-

Valarmathi, M. T. (2023, May 29). Folate Transport Systems – II: Folate Receptors. FratNow. [Link]

-

Wikipedia. (2024, March 19). Folate receptor 1. In Wikipedia. [Link]

-

Matherly, L. H., & Goldman, I. D. (2006). Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues. The AAPS Journal, 8(3), E549-E558. [Link]

-

Wikipedia. (2024, March 20). Aminopterin. In Wikipedia. [Link]

-

Cole, P. D., et al. (2005). Phase II trial of oral aminopterin for adults and children with refractory acute leukemia. Clinical Cancer Research, 11(22), 8089-8096. [Link]

-

Cole, P. D., et al. (2005). Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia. Clinical Cancer Research, 11(22), 8089-8096. [Link]

-

Kamen, B. A., et al. (1998). A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro. Clinical Cancer Research, 4(11), 2825-2829. [Link]

-

Fabre, I., Fabre, G., & Goldman, I. D. (1985). Enhanced polyglutamylation of aminopterin relative to methotrexate in the Ehrlich ascites tumor cell in vitro. Cancer Research, 45(1), 89-95. [Link]

-

Sirotnak, F. M. (1985). Membrane transport alterations as a mechanism of resistance to anticancer agents. Cancer Treatment Reports, 69(7-8), 743-747. [Link]

-

Kanamori, M., et al. (2022). Mechanisms of resistance to NAMPT inhibitors in cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 1-17. [Link]

-

Wikipedia. (2023, December 1). Reduced folate carrier family. In Wikipedia. [Link]

-

Zhao, R., et al. (2006). The inverse relationship between reduced folate carrier function and Pemetrexed activity in a human colon cancer cell line. Molecular Cancer Therapeutics, 5(2), 438-449. [Link]

-

Balamurugan, K., & Said, H. M. (2006). Role of reduced folate carrier in intestinal folate uptake. American Journal of Physiology-Cell Physiology, 291(1), C189-C193. [Link]

-

Han, H., et al. (2000). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Pharmaceutical Research, 17(5), 517-523. [Link]

-

National Center for Biotechnology Information. (n.d.). Aminopterin. PubChem Compound Database. [Link]

-

Buda, G., et al. (2008). Other mechanisms to explain the role of reduced folate carrier in cancer. Haematologica, 93(5), 794-795. [Link]

-

Banks, W. A., et al. (2015). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. Methods in Molecular Biology, 1289, 231-247. [Link]

-

Monti, D., et al. (2018). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials, 8(9), 698. [Link]

-

Koshkin, V., Yang, B. B., & Krylov, S. N. (2013). Kinetics of MDR Transport in Tumor-Initiating Cells. PLOS ONE, 8(11), e79222. [Link]

-

Bertino, J. R. (2009). Cancer research: from folate antagonism to molecular targets. Best Practice & Research Clinical Haematology, 22(4), 553-558. [Link]

-

Demant, E. J. (1992). Analysis of Drug Transport Kinetics in Multidrug-resistant Cells: Implications for Drug Action. Anticancer Research, 12(3), 837-844. [Link]

-

Casas, A., et al. (2005). Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells. British Journal of Cancer, 93(6), 691-697. [Link]

-

Zhang, J., et al. (2016). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine, 11, 3731-3746. [Link]

-

Cole, P. D., et al. (2008). Phase 2B trial of aminopterin in multiagent therapy for children with newly diagnosed acute lymphoblastic leukemia. Cancer Chemotherapy and Pharmacology, 62(2), 261-268. [Link]

-

Madani, F., et al. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Biophysics, 2011, 414729. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

Sources

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 2B trial of aminopterin in multiagent therapy for children with newly diagnosed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Detective transport of amethopterin (methotrexate) as a mechanism of resistance to the antimetabolite in L5178Y leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the role of drug penetration in amethopterin resistance of Sarcoma-180 cells in vitro. (1965) | Maire T. Hakala | 72 Citations [scispace.com]

- 8. Membrane transport alterations as a mechanism of resistance to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Reduced folate carrier family - Wikipedia [en.wikipedia.org]

- 13. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]

- 14. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhanced polyglutamylation of aminopterin relative to methotrexate in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Stereoselective transport of amethopterin enantiomers by the proton-coupled folate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. autism.fratnow.com [autism.fratnow.com]

- 23. Folate receptor 1 - Wikipedia [en.wikipedia.org]

- 24. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. Transport of aminopterin by human organic anion transporters hOAT1 and hOAT3: Comparison with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Transport of Aminopterin by Human Organic Anion Transporters hOAT1 and hOAT3: Comparison with Methotrexate [jstage.jst.go.jp]

- 29. oaepublish.com [oaepublish.com]

An In-depth Technical Guide to the Binding Affinity and Target Specificity of Aminopterin Sodium

Executive Summary

Aminopterin, a potent antifolate agent and the 4-amino derivative of folic acid, serves as a cornerstone in the study of cellular metabolism and the development of chemotherapeutics.[1][2] Its sodium salt, aminopterinum natricum, exhibits profound efficacy, primarily through the high-affinity inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in nucleotide synthesis.[1][3] This guide provides a comprehensive technical overview of aminopterin's binding affinity and target specificity. We will delve into the molecular interactions governing its potent inhibition of DHFR, present quantitative data on its binding kinetics, and detail robust experimental protocols for its characterization. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively investigate and leverage the properties of aminopterin.

The Molecular Target: Dihydrofolate Reductase (DHFR)

The Central Role of DHFR in One-Carbon Metabolism

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[4][5] This reaction is a critical control point in cellular one-carbon metabolism. THF and its derivatives act as essential cofactors, donating one-carbon units for the de novo synthesis of purines and, most notably, thymidylate (dTMP) — a fundamental building block of DNA.[5][6] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, which stalls DNA synthesis and repair, ultimately halting cell proliferation.[1][2][5] This dependency on DHFR makes rapidly dividing cells, such as cancer cells, particularly vulnerable to its inhibition.[2][7]

The Folic Acid Pathway and Point of Inhibition

Aminopterin exerts its effect by directly interfering with the folic acid metabolic cycle. As a structural analog of folic acid, it competitively binds to the active site of DHFR.[1][8] This high-affinity binding event effectively blocks the conversion of DHF to THF, causing an accumulation of the DHF substrate and a severe depletion of downstream THF-dependent products.[6]

Caption: Experimental workflow for a spectrophotometric DHFR inhibition assay.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It is the only method that can determine all thermodynamic binding parameters (Kₐ, Kₔ, ΔH, ΔS) in a single experiment. [9][10] Principle: A solution of the ligand (aminopterin) is titrated into a cell containing the macromolecule (DHFR). The instrument measures the minute temperature changes that occur upon binding, providing a direct measurement of the heat of interaction (enthalpy, ΔH). [9][10] Causality Behind Experimental Choices:

-

Direct Measurement: ITC provides a true in-solution measurement of binding affinity without the need for labels, tags, or secondary reagents, thus avoiding potential artifacts.

-

Thermodynamic Characterization: Beyond affinity (Kₔ), it provides enthalpy (ΔH) and entropy (ΔS), offering deep insights into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic effects). This is invaluable for lead optimization in drug discovery. [10]* Stoichiometry (n): ITC accurately determines the stoichiometry of the interaction (how many molecules of ligand bind to one molecule of protein), which is crucial for validating the binding model. [9] Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Protein (DHFR): Dialyze purified DHFR extensively against the final ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match. Determine the final protein concentration accurately using a reliable method (e.g., A₂₈₀). A typical cell concentration is 10-20 µM.

-

Ligand (Aminopterin): Dissolve aminopterin in the final, matched dialysis buffer. The ligand concentration in the syringe should be 10-15 times that of the protein concentration in the cell (e.g., 150-200 µM). [9][10] * Buffer Match: Ensure the buffer used for the ligand is identical to the final dialysis buffer of the protein. Any mismatch will create large heats of dilution, obscuring the binding signal.

-

-

Instrument Setup and Titration:

-

Thoroughly clean the instrument cell and syringe.

-

Load the DHFR solution into the sample cell and the aminopterin solution into the injection syringe.

-

Allow the system to equilibrate thermally (typically at 25°C).

-

Set up the injection parameters: a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.

-

-

Control Experiment:

-

Perform a control titration by injecting the aminopterin solution into the sample cell containing only buffer. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data for accurate analysis. [9]

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Subtract the heat of dilution from the binding data.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to extract the thermodynamic parameters: association constant (Kₐ), stoichiometry (n), and enthalpy (ΔH). The dissociation constant (Kₔ) is the reciprocal of Kₐ.

-

Conclusion

Aminopterin sodium remains a molecule of significant interest due to its exceptionally high binding affinity and specificity for dihydrofolate reductase. Its mechanism as a slow, tight-binding inhibitor underpins its potent cytotoxic and immunosuppressive activities. [1][3]A thorough understanding of its interaction with DHFR, quantified through robust methodologies like spectrophotometric inhibition assays and isothermal titration calorimetry, is essential for its application in research and for the rational design of next-generation antifolates. The protocols and data presented in this guide offer a framework for the precise and reliable characterization of aminopterin and related compounds, enabling researchers to further explore the intricacies of the folate pathway and develop novel therapeutic strategies.

References

-

Aminopterin - Wikipedia. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

-

Gao, F., et al. (2005). Kinetics of the Inhibition of Bovine Liver Dihydrofolate Reductase by Tea Catechins: Origin of Slow-Binding Inhibition and pH Studies. Biochemistry, 44(19), 7289-7298. Retrieved March 26, 2026, from [Link]

-

LD-Aminopterin composition and mechanistic model in... - ResearchGate. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Chapter 5. The methotrexate story: folic acid analogs - Drugs Against Cancer: Stories of Discovery and the Quest for a Cure - NIH. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]

-

Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223-228. Retrieved March 26, 2026, from [Link]

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Assay Genie. Retrieved March 26, 2026, from [Link]

-

Lu, H. P., et al. (1998). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. Proceedings of the National Academy of Sciences, 95(15), 8467-8472. Retrieved March 26, 2026, from [Link]

-

Goldin, A., et al. (1955). Factors influencing the specificity of action of an antileukemic agent (aminopterin); multiple treatment schedules plus delayed administration of citrovorum factor. Cancer Research, 15(1), 57-61. Retrieved March 26, 2026, from [Link]

-

Pinto, I. L., et al. (2011). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. Biochemistry, 50(29), 6389-6398. Retrieved March 26, 2026, from [Link]

-

Bradrick, T. D., et al. (2005). Calorimetric Studies of Ligand Binding in R67 Dihydrofolate Reductase. Biochemistry, 44(37), 12510-12521. Retrieved March 26, 2026, from [Link]

-

Bradrick, T. D., et al. (2005). Calorimetric studies of ligand binding in R67 dihydrofolate reductase. Biochemistry, 44(37), 12510-21. Retrieved March 26, 2026, from [Link]

-

Goldin, A., et al. (1954). Factors influencing the specificity of action of an antileukemic agent (aminopterin); time of treatment and dosage schedule. Cancer Research, 14(4), 311-4. Retrieved March 26, 2026, from [Link]

-

Kumar, P., et al. (2014). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules, 19(2), 1549-1576. Retrieved March 26, 2026, from [Link]

-

Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes. (n.d.). The Huck Institutes of the Life Sciences. Retrieved March 26, 2026, from [Link]

-

Aminopterin - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved March 26, 2026, from [Link]

-

Morrison, J. F., & Stone, S. R. (1985). Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Biochemical Journal, 231(2), 389-395. Retrieved March 26, 2026, from [Link]

-

O'Brien, R., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 223-243. Retrieved March 26, 2026, from [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025). TA Instruments. Retrieved March 26, 2026, from [Link]

Sources

- 1. Aminopterin - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discover.nci.nih.gov [discover.nci.nih.gov]

- 8. Aminopterin [drugs.ncats.io]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

Application Note: High-Fidelity Hybridoma Selection Using Aminopterinum Natricum (HAT Medium)

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Mechanistic Rationale & Experimental Causality

The generation of monoclonal antibodies relies fundamentally on the fusion of mortal, antibody-producing B-lymphocytes with immortal myeloma cells. The critical bottleneck in this workflow is the selective isolation of successfully fused hybridomas from the vast background of unfused parental cells[1]. This is achieved using HAT (Hypoxanthine-Aminopterin-Thymidine) medium, a biochemical selection system that exploits the dual pathways of mammalian nucleotide synthesis[2].

The Role of Aminopterinum Natricum

Mammalian cells synthesize nucleotides via two routes: the de novo pathway and the salvage pathway. Aminopterin is a potent folic acid antagonist that competitively inhibits Dihydrofolate Reductase (DHFR) , an enzyme essential for the de novo synthesis of purines and thymidylate[3].

In this protocol, we specifically utilize Aminopterinum natricum (Aminopterin Sodium) rather than the free acid form of aminopterin. The causality behind this choice is rooted in physical chemistry: aminopterin free acid is highly insoluble in water and requires harsh alkaline conditions to dissolve, which can degrade the molecule and alter the pH of the culture medium. The sodium salt readily dissolves in physiological buffers, ensuring precise molarity, preventing localized precipitation, and guaranteeing uniform selective pressure across the culture plate[4].

The Selection Logic

By blocking DHFR with aminopterinum natricum, cells are forced into absolute reliance on the salvage pathway, which requires the enzymes Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK)[3].

-

Unfused Myeloma Cells: Engineered to be HGPRT-deficient, they cannot utilize the salvage pathway and undergo apoptosis due to nucleotide starvation[2].

-

Unfused B-cells: While they possess functional HGPRT, they are mortal primary cells and die of natural senescence within 7–10 days[2].

-

Hybridomas: Inherit immortality from the myeloma parent and functional HGPRT/TK from the B-cell parent, allowing them to synthesize DNA and proliferate exclusively[3].

Nucleotide synthesis pathways and hybridoma selection mechanism via Aminopterin Sodium.

Reagent Formulation & Quantitative Data

To establish a self-validating system, precise stoichiometric ratios of the HAT components must be maintained. The optimal working concentration of aminopterinum natricum is 0.4 µM ; this provides sufficient excess to saturate intracellular DHFR without causing off-target toxicity that could hinder the outgrowth of delicate single-cell hybridomas[3].

Table 1: HAT Medium Component Formulations

| Component | Biological Function | 50X Stock Concentration | Final 1X Concentration |

| Hypoxanthine | Purine salvage precursor | 5.0 mM (680.5 mg/L) | 100.0 µM |

| Aminopterinum natricum | DHFR competitive inhibitor | 20.0 µM (8.8 mg/L) | 0.4 µM |

| Thymidine | Pyrimidine salvage precursor | 0.8 mM (193.8 mg/L) | 16.0 µM |

Note: The 50X stock should be prepared in sterile Phosphate Buffered Saline (PBS) or a compatible basal medium and filter-sterilized (0.22 µm). Avoid repeated freeze-thaw cycles by aliquoting the stock at -20°C[5].

Experimental Protocol: Self-Validating Selection Workflow

This protocol is designed with built-in quality control checkpoints. Every fusion experiment must include parallel control wells to validate the efficacy of the aminopterinum natricum and the baseline viability of the cells.

Phase 1: Medium Preparation

-

Base Medium: Warm 450 mL of high-glucose DMEM or RPMI-1640 to 37°C.

-

Supplementation: Aseptically add 50 mL of characterized Fetal Bovine Serum (FBS) to achieve a 10% final concentration[6]. Add 5 mL of 100X Penicillin-Streptomycin and 5 mL of 200 mM L-Glutamine.

-

HAT Integration: Aseptically transfer exactly 10 mL of the thawed 50X HAT Supplement into the 500 mL base medium[5]. Mix by gentle inversion to prevent foaming. Protect the formulated 1X HAT medium from prolonged light exposure, as aminopterin is light-sensitive[7].

Phase 2: Plating and Internal Controls

-

Post-Fusion Plating: Following PEG or electrofusion, gently resuspend the cell pellet in the prepared 1X HAT medium. Plate at a density of 1×105 cells per well in 96-well flat-bottom tissue culture plates (100–200 µL/well)[6].

-

Mandatory Controls (The Self-Validating Step):

-

Positive Control: A previously established, stable hybridoma line in 1X HAT (Validates medium supports growth).

-

Negative Control A (Myeloma Only): Unfused myeloma cells in 1X HAT (Validates aminopterinum natricum efficacy; expected outcome is 100% death).

-

Negative Control B (B-Cell Only): Unfused splenocytes in 1X HAT (Validates natural senescence).

-

Phase 3: Maintenance & Weaning

Abrupt removal of aminopterin can induce nucleotide starvation while intracellular levels of the drug are still clearing. A gradual weaning process using HT medium (Hypoxanthine-Thymidine without aminopterin) is biologically required[7].

Table 2: Hybridoma Selection & Validation Timeline

| Day | Experimental Phase | Action Required | Expected Observation |

| Day 0 | Plating | Plate fused cells and controls in 1X HAT. | Uniform single-cell suspension. |

| Day 3-5 | Selection Onset | Do not disturb plates. | Massive cell debris visible; Negative Control A must show >90% cell death. |

| Day 7 | Media Replenishment | Carefully aspirate 50% of the medium; replace with fresh 1X HAT. | Negative Control A must show 100% cell death. Micro-colonies emerge in fusion wells. |

| Day 10-14 | Primary Screening | Collect 50 µL supernatant for ELISA screening. | Macroscopic hybridoma colonies visible. Supernatant turns slightly acidic (yellow/orange). |

| Day 14+ | Weaning | Transfer positive clones to HT Medium for 2 passages. | Robust proliferation. Aminopterin is diluted out of the intracellular space. |

Troubleshooting & Quality Assurance

-

Failure of Myeloma Cells to Die (Negative Control A Survives): This indicates a failure in the DHFR blockade. The aminopterinum natricum has likely degraded due to light exposure, heat, or improper pH during stock formulation. Discard the HAT stock and prepare a fresh batch.

-

No Hybridoma Outgrowth: If the Positive Control grows but the fusion wells are empty, the aminopterinum natricum is functioning correctly, but the upstream fusion efficiency (PEG toxicity or electrical parameters) was fatally low[6].

-

Precipitation in Medium: Indicates the use of aminopterin free acid instead of the highly soluble sodium salt (aminopterinum natricum), or improper buffering during the 50X stock preparation.

References

- Grokipedia. "HAT medium". Grokipedia.

- BenchChem. "Application Notes and Protocols for HAT Selection with Aminopterin Sodium". BenchChem.

- BenchChem. "Application Notes: Optimal Concentration of Aminopterin Sodium for Hybrid Cell Selection". BenchChem.

- Sino Biological. "Hybridoma Technology: Steps, Protocol, and Application". Sino Biological.

- Creative Diagnostics. "Hybridoma Technology Protocol". Creative Diagnostics.

- Interchim. "HAT Medium supplement 50X, Liquid". Interchim.

- Wikipedia. "Aminopterin". Wikipedia.

Sources

Application Note: Optimizing Aminopterin Sodium Concentration for High-Yield Monoclonal Antibody Production

Mechanistic Rationale: The Biochemistry of Hybridoma Selection

The successful isolation of monoclonal antibody-producing hybridomas relies on the precise biochemical manipulation of nucleotide synthesis pathways. Following the polyethylene glycol (PEG) or electro-fusion of immortalized murine myeloma cells with primary antibody-producing B-lymphocytes, the culture becomes a heterogeneous mixture of unfused myelomas, unfused B-cells, and fused hybridomas[1].

To isolate the rare hybridomas, the culture is subjected to Hypoxanthine-Aminopterin-Thymidine (HAT) selection[1]. Aminopterin sodium is the critical selective agent in this medium. As a highly potent folic acid antagonist, aminopterin competitively inhibits the enzyme dihydrofolate reductase (DHFR) [2]. DHFR is essential for the reduction of dihydrofolate to tetrahydrofolate, a required cofactor for the de novo biosynthesis of purines and thymidylate[3].

By completely blocking the de novo pathway, aminopterin forces cells to rely exclusively on the salvage pathway for nucleotide synthesis[3]. This pathway requires the enzymes Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK) to convert exogenous hypoxanthine and thymidine into usable nucleotides[2].

The Selection Logic:

-

Unfused Myeloma Cells: Genetically engineered to be HGPRT-deficient (HGPRT−). Under aminopterin blockade, they cannot utilize the salvage pathway and undergo apoptosis[3].

-

Unfused B-Lymphocytes: Possess functional HGPRT (HGPRT+) but lack immortality. They survive the aminopterin blockade temporarily but die naturally due to cellular senescence[2].

-

Hybridomas: Inherit immortality from the myeloma parent and functional HGPRT from the B-cell parent. They exclusively survive and proliferate in HAT medium[2].

Biochemical mechanism of HAT selection via DHFR inhibition by aminopterin.

Establishing the Optimal Aminopterin Concentration

The standard, widely accepted optimal concentration of aminopterin sodium in the final working (1X) HAT medium is 0.4 µM [2].

Causality Behind the 0.4 µM Standard: Selecting this exact concentration is a delicate balancing act.

-

If < 0.3 µM: Residual DHFR activity may persist. This allows "breakthrough" survival of unfused myeloma cells, which rapidly outgrow the fragile hybridomas and deplete the culture of essential nutrients[4].

-

If > 0.8 µM: Aminopterin exhibits off-target cytotoxicity. High concentrations lead to severe intracellular accumulation that can overwhelm the salvage pathway's compensatory mechanisms, resulting in the death of newly formed, low-viability hybridomas[4].

Quantitative Formulation Summary

To ensure precision, aminopterin is typically formulated as part of a 50X concentrated supplement[5]. The table below outlines the exact molarity and mass concentrations required to achieve the optimal 0.4 µM selection pressure.

| Component | Function | 50X Stock Concentration | 1X Working Concentration |